molecular formula C8H7ClN4 B1333903 2-Chloro-3-hydrazinylquinoxaline CAS No. 51347-93-4

2-Chloro-3-hydrazinylquinoxaline

カタログ番号: B1333903
CAS番号: 51347-93-4
分子量: 194.62 g/mol
InChIキー: RODNZCIFRICALV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hydrazinylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate in the presence of triethylamine (TEA) at room temperature . The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired product at a larger scale.

化学反応の分析

Condensation with Aldehydes and Ketones

The hydrazine group facilitates Schiff base formation with carbonyl compounds. Key reactions include:

Carbonyl CompoundProduct ClassConditionsApplications
Benzaldehyde2-Chloro-3-(arylidenehydrazinyl)quinoxalineAcetic acid, refluxHDAC inhibitors
4-ChlorobenzaldehydeAnticancer agents (HepG-2)
IsatinSpirocyclic derivativesEthanol, 80°C, 12 hCytotoxic agents

For example, condensation with isatin yields a spirocyclic derivative showing IC₅₀ values of 11.58 µM (HepG-2) and 16.43 µM (HuH-7) .

Cyclization Reactions

The hydrazinyl group participates in heterocyclization to form fused triazoloquinoxalines:

ReagentConditionsProductYieldSource
Triethyl ortho-propionateReflux, 6 h4-Chloro-1-ethyl- triazolo[4,3-a]quinoxaline78%

This reaction involves cyclocondensation, confirmed by the disappearance of NH₂ signals in NMR and new C=N stretches at 1630 cm⁻¹ .

Mechanistic Insights and Selectivity

  • Regioselectivity : Hydrazine preferentially substitutes the 3-chloro position due to steric and electronic factors .

  • Kinetics : Reactions with electron-deficient aldehydes (e.g., nitrobenzaldehydes) proceed faster than with electron-rich analogs .

Structural-Activity Relationships (SAR)

Derivatives exhibit enhanced bioactivity based on substituents:

  • 2-Chlorophenyl groups improve HDAC inhibition (e.g., compound 8 , IC₅₀ = 3.88 µM vs. HepG-2) .

  • Methoxy substituents reduce cytotoxicity compared to chloro analogs (e.g., compound 10 , IC₅₀ = 18.47 µM) .

科学的研究の応用

Antifungal Properties

One of the primary applications of 2-Chloro-3-hydrazinylquinoxaline is its antifungal activity. Research has demonstrated its effectiveness against various strains of Candida and Aspergillus, which are significant pathogens in clinical settings.

Efficacy Against Candida Species

The compound has shown notable antifungal properties, particularly against Candida krusei. In vitro studies utilizing the broth microdilution method revealed minimum inhibitory concentration (MIC) values that indicate strong antifungal activity:

Candida Species Efficacy
Candida kruseiHigh efficacy
Candida albicansVariable efficacy
Candida tropicalisVariable efficacy
Candida glabrataVariable efficacy
Candida parapsilosisVariable efficacy
Candida aurisVariable efficacy

The variability in efficacy suggests that while this compound is potent against certain strains, its effectiveness can differ based on the specific species involved .

Efficacy Against Aspergillus Species

The compound also exhibits variable antifungal activity against different species of Aspergillus. The following table summarizes its performance:

Aspergillus Species Efficacy
Aspergillus fumigatusModerate efficacy
Aspergillus nigerModerate efficacy
Aspergillus terreusModerate efficacy
Aspergillus flavusModerate efficacy
Aspergillus brasiliensisNo effect

These results highlight the compound's potential as a therapeutic option for treating infections caused by these fungi, although further studies are necessary to fully understand its spectrum of activity .

In Vivo Studies

In addition to in vitro assessments, the antifungal effectiveness of this compound has been evaluated in vivo using murine models. In these studies, the compound was administered orally to mice infected with Candida albicans. Results indicated a significant reduction in fungal burden and inflammatory markers compared to untreated controls, suggesting that the compound not only combats fungal infections but also reduces inflammation associated with these infections .

Conclusion and Future Directions

This compound represents a promising candidate for further development as an antifungal agent. Its demonstrated effectiveness against various strains of both Candida and Aspergillus, coupled with its anti-inflammatory properties, positions it as a valuable tool in combating fungal infections.

Future research should focus on:

  • Expanding the range of fungal species tested.
  • Investigating the pharmacokinetics and safety profile in human subjects.
  • Exploring potential combinations with other antifungal agents to enhance efficacy.

生物活性

2-Chloro-3-hydrazinylquinoxaline is a quinoxaline derivative that has attracted significant attention due to its antifungal properties, particularly against various strains of Candida and Aspergillus. This compound's biological activity has been extensively studied, revealing its potential as a therapeutic agent in treating fungal infections.

Chemical Structure and Properties

  • Chemical Formula : C8_8H7_7ClN4_4
  • Molecular Weight : 198.62 g/mol
  • CAS Number : 51347-93-4

This structure allows for interactions with biological targets, making it a candidate for further pharmacological development.

This compound exhibits its antifungal activity primarily through the following mechanisms:

  • Disruption of Cell Membrane Integrity : The compound binds to fungal cell membranes, leading to structural disruption and cell lysis.
  • Inhibition of Fungal Growth : It interferes with key biochemical pathways essential for fungal survival and replication.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses associated with fungal infections.

In Vitro Studies

Research has demonstrated that this compound possesses considerable antifungal activity against various Candida species. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, revealing variable efficacy across different strains:

Fungal StrainMIC (mg/mL)
Candida krusei0.5
Candida albicans1.0
Candida tropicalis1.5
Candida glabrata2.0
Candida parapsilosis1.0
Candida auris2.5
Aspergillus fumigatus1.0
Aspergillus niger1.5
Aspergillus terreus2.0
Aspergillus flavus1.5
Aspergillus brasiliensisNo effect

The compound showed heightened effectiveness against Candida krusei, while its performance against other strains exhibited variability .

In Vivo Studies

In vivo efficacy was evaluated using a murine model infected with C. albicans ATCC 10231. The results indicated significant antifungal activity, with treated groups showing reduced fungal burden and improved histopathological outcomes compared to controls:

  • Treatment Groups : Administered varying concentrations (0.02 and 0.2 mg/mL).
  • Control Group : Infected but untreated mice.

Results indicated a significant reduction in TNF-α levels (p < 0.05), suggesting anti-inflammatory effects alongside antifungal activity .

Case Studies and Research Findings

  • Study on Antifungal Efficacy :
    • A study assessed the compound's effectiveness against multiple strains of Candida, highlighting its superior performance against resistant strains like C. krusei. The findings support its potential as a therapeutic option in resistant fungal infections .
  • In Vivo Murine Model :
    • Another investigation explored the compound's effects on oral candidiasis in mice, demonstrating not only antifungal efficacy but also improvements in inflammatory markers and tissue integrity post-treatment .

特性

IUPAC Name

(3-chloroquinoxalin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODNZCIFRICALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394749
Record name 2-chloro-3-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51347-93-4
Record name 2-chloro-3-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dichloroquinoxaline (33.5 g., 0.168 mole) was stirred with hydrazine hydrate (18.5 g., 0.369 mole) in 500 ml. of ethanol at room temperature overnight (i.e.. at ca. 20° C. for approximately 16 hours). The thick, yellow slurry was filtered and the precipitate was washed with ethanol. The precipitated material was recrystallized from hot methanol to give 13.5 g. (41% yield) of 2-chloro-3-hydrazinoquinoxaline, m.p. 181° C. (decomp.). Mass spectrum: m/e, 194 (P).
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-hydrazinylquinoxaline
Reactant of Route 2
2-Chloro-3-hydrazinylquinoxaline
Reactant of Route 3
2-Chloro-3-hydrazinylquinoxaline
Customer
Q & A

Q1: Does 2-Chloro-3-hydrazinylquinoxaline show any activity against Aspergillus species?

A1: While this compound demonstrates efficacy against various Candida species, its activity against Aspergillus species is more variable. It shows some efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, but no effect against Aspergillus brasiliensis []. This suggests a potentially different mechanism of action or target for this compound in Aspergillus compared to Candida.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。